Cas no 1648930-12-4 (2-[3-[(3-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-[3-[(3-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1648930-12-4 structure
Product Name:2-[3-[(3-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS-nummer:1648930-12-4
MF:C19H22BFO3
MW:328.185589313507
MDL:MFCD31916446
CID:4612517
PubChem ID:137700632
Update Time:2025-05-22

2-[3-[(3-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemische en fysische eigenschappen

Naam en identificatie

    • 2-{3-[(3-fluorophenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-
    • 2-[3-[(3-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-{3-[(3-FLUOROPHENOXY)METHYL]PHENYL-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 1648930-12-4
    • AS-55472
    • AKOS037644894
    • 2-(3-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • CS-0379297
    • D93904
    • MDL: MFCD31916446
    • Inchi: 1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3
    • InChI-sleutel: FXURVMGDDYIRGC-UHFFFAOYSA-N
    • LACHT: FC1=CC=CC(=C1)OCC1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1

Berekende eigenschappen

  • Exacte massa: 328.1646029g/mol
  • Monoisotopische massa: 328.1646029g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 413
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 27.7

2-[3-[(3-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prijsmeer >>

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